molecular formula C13H15O3Re B078263 Pentamethylcyclopentadienylrhenium tricarbonyl CAS No. 12130-88-0

Pentamethylcyclopentadienylrhenium tricarbonyl

Cat. No. B078263
CAS RN: 12130-88-0
M. Wt: 405.46 g/mol
InChI Key: RMZUPTPNMRTTKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pentamethylcyclopentadienyl complexes typically involves the reaction of specific precursors under controlled conditions. For example, Amouri et al. (2002) describe the synthesis of several novel pentamethylcyclopentadienyl complexes [(C5Me5)IrL3][BF4]2, including tris(solvent) precursors [(C5Me5)M(acetone)2(H2O)][BF4]2 (M = Rh, Ir) (Amouri, Guyard-Duhayon, Vaissermann, & Rager, 2002).

Molecular Structure Analysis

The molecular structure of these compounds has been determined through X-ray crystallography. The study by Amouri et al. (2002) reveals that the coordinated water molecule in these complexes is hydrogen bonded to both BF4(-) anions, highlighting the complexity of these molecular structures (Amouri, Guyard-Duhayon, Vaissermann, & Rager, 2002).

Chemical Reactions and Properties

Pentamethylcyclopentadienylrhenium tricarbonyl can undergo various chemical reactions, leading to the formation of novel compounds. Herrmann et al. (1984) report the formation of new oxo-rhenium complexes through oxidative decarbonylation processes in the photochemistry of tricarbonyl(η5-pentamethylcyclopentadienyl)rhenium (Herrmann, Serrano, Schäfer, Küsthardt, Ziegler, & Guggolz, 1984).

Physical Properties Analysis

The physical properties of these complexes, such as crystallization, molecular symmetry, and lattice parameters, are integral to understanding their behavior in various applications. This is exemplified in the research by Amouri et al. (2002), where the crystallization in the monoclinic space group and specific lattice parameters are detailed (Amouri, Guyard-Duhayon, Vaissermann, & Rager, 2002).

Chemical Properties Analysis

These complexes exhibit unique chemical properties, such as reactivity towards different ligands and solvents, and can form various derivatives with interesting structural and chemical characteristics. The research by Herrmann et al. (1984) provides insight into these aspects through the study of derivatives formed under different conditions (Herrmann, Serrano, Schäfer, Küsthardt, Ziegler, & Guggolz, 1984).

Scientific Research Applications

Organic Synthesis and Catalysis

Pentamethylcyclopentadienylrhenium tricarbonyl has been explored for its utility in organic synthesis and catalysis. Its applications range from serving as a catalyst in transfer hydrogenation reactions to facilitating the synthesis of complex organic molecules. For instance, it has been demonstrated that CpRe(CO)3 and its derivatives can act as efficient catalysts for the formal [3,3] rearrangement of allyl beta-ketoesters, showcasing the potential for C-C bond formation under mild conditions (Burger & Tunge, 2004). Furthermore, CpRe(CO)3 complexes have been used in the synthesis of organometallic rhenium(I) pentylcarbonato complexes, demonstrating their role in creating new synthons for carboxylato, sulfonato, and chlorido complexes, which are pivotal in developing compounds with strong cytotoxic and fluorescence properties (Winstead et al., 2021).

Heterogeneous Catalysis

The use of pentamethylcyclopentadienylrhenium tricarbonyl and related compounds extends to heterogeneous catalysis, where they serve as active sites on polymers for catalytic applications. An example is the heterogenization of pentamethylcyclopentadienylrhodium catalytic species on bipyridine-based porous polymers for the efficient transfer hydrogenation of α-aryl ketones. This application demonstrates the versatility of Cp*Re(CO)3 derivatives in catalysis, offering similar activity to their homogeneous counterparts and highlighting their potential in overcoming diffusion limitations in solid catalysts (Wisser et al., 2018).

DNA Interaction Studies

The interaction of tricarbonylrhenium(I) compounds, including those derived from Cp*Re(CO)3, with DNA has been investigated, providing insights into their potential biomedical applications. Studies involving the synthesis, characterization, and DNA interaction of tricarbonylrhenium(I) compounds have highlighted their ability to bind with DNA, as evidenced by UV–Vis DNA-binding assays, gel electrophoresis, and molecular docking simulations. Such interactions are crucial for understanding the biological activities of these compounds and their potential as therapeutic agents (Ismail et al., 2017).

Safety And Hazards

The compound is classified as a skin irritant (H315), causing serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with eyes, skin, or clothing, wearing protective gear, and ensuring good ventilation during handling .

properties

InChI

InChI=1S/C10H15.3CO.Re/c1-6-7(2)9(4)10(5)8(6)3;3*1-2;/h1-5H3;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZUPTPNMRTTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([C](C(=C1C)C)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Re]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15O3Re
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentamethylcyclopentadienylrhenium tricarbonyl

CAS RN

12130-88-0
Record name Pentamethylcyclopentadienylrhenium tricarbonyl
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